2,5-Dimethylphenol
Overview
Description
2,5-Dimethylphenol, also known as 2,5-xylenol or p-xylenol, is an organic compound with the chemical formula C₈H₁₀O. It is a type of phenol where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white crystalline solid with a characteristic phenolic odor. It is slightly soluble in water but more soluble in organic solvents such as ethanol, chloroform, and ether .
Mechanism of Action
Target of Action
2,5-Dimethylphenol, also known as 2,5-Xylenol, is an organic compound with the molecular formula C8H10O It has been reported to cause irritation to the skin, eyes, and respiratory system .
Biochemical Pathways
One study suggests that it may be involved in the degradation of 2,5-xylenol via the gentisate pathway in pseudomonas alcaligenes .
Result of Action
Exposure to this compound can result in irritation to the skin, eyes, and respiratory system . Ingestion can be harmful and may cause irritation of the digestive tract and potential kidney damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but can mix with ethanol, chloroform, ether, and benzene . It can also dissolve in a sodium hydroxide solution . These properties may affect its distribution in the environment and its interaction with biological systems.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dimethylphenol are not fully understood. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. For instance, this compound is a breakdown product of the strobilurin fungicide mandestrobin, suggesting it may interact with enzymes involved in fungal metabolism .
Cellular Effects
Research on the cellular effects of this compound is limited. One study found that it can affect calcium ion movement and cell viability in PC3 human prostate cancer cells . The compound evoked rises in cytosolic free calcium levels in a concentration-dependent manner .
Molecular Mechanism
The study mentioned above suggests that it induces calcium ion influx through protein kinase C-regulated store-operated calcium channels and phospholipase C-dependent calcium release from the endoplasmic reticulum
Metabolic Pathways
As a breakdown product of the strobilurin fungicide mandestrobin, it may be involved in the metabolic pathways of this fungicide in wheat .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenol can be synthesized through various methods. One common method involves the methylation of phenol using methanol in the presence of an acidic catalyst such as sulfuric acid or aluminum chloride. The reaction typically occurs at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of isophorone. In this process, isophorone is mixed with a homogeneous catalyst such as dimethyl carbonate and an anti-coking agent like dimethyl sulfide. The mixture is then subjected to catalytic cracking at temperatures around 550-560°C. The resulting product is then purified through reduced pressure rectification .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding methylated cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Produces quinones and other oxidized phenolic compounds.
Reduction: Yields methylated cyclohexanols.
Substitution: Results in halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including antioxidants and polymers.
Biology: It serves as a model compound in studies of phenolic compound metabolism and toxicity.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of phenolic resins, which are important in the manufacture of adhesives, coatings, and molding compounds
Comparison with Similar Compounds
2,5-Dimethylphenol is similar to other methylated phenols such as:
- 2,4-Dimethylphenol
- 2,6-Dimethylphenol
- 3,5-Dimethylphenol
- 3,4-Dimethylphenol
Uniqueness:
- This compound has unique properties due to the specific positioning of its methyl groups, which affects its reactivity and solubility compared to other isomers. For example, 2,6-dimethylphenol has different steric and electronic effects due to the position of the methyl groups, leading to variations in its chemical behavior .
Properties
IUPAC Name |
2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTOLZVEWDHZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 2,5-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20260 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-21-9 | |
Record name | Phenol, 2,5-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25498-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6025145 | |
Record name | 2,5-Dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles | |
Record name | 2,5-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20260 | |
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Record name | Phenol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylphenol | |
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Record name | 2,5-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |
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Record name | 2,5-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20260 | |
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Record name | 2,5-DIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |
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Record name | 2,5-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol) | |
Record name | 2,5-DIMETHYLPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20260 | |
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Record name | 2,5-DIMETHYLPHENOL | |
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Record name | 2,5-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,5-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C | |
Record name | 2,5-DIMETHYLPHENOL | |
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Record name | 2,5-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C | |
Record name | 2,5-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20260 | |
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Record name | 2,5-Dimethylphenol | |
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Record name | 2,5-DIMETHYLPHENOL | |
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Color/Form |
Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER | |
CAS No. |
95-87-4 | |
Record name | 2,5-DIMETHYLPHENOL | |
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Record name | 2,5-Dimethylphenol | |
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Record name | 2,5-Dimethylphenol | |
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Record name | 2,5-DIMETHYLPHENOL | |
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Record name | Phenol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylphenol | |
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Record name | 2,5-xylenol | |
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Record name | 2,5-XYLENOL | |
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Record name | 2,5-DIMETHYLPHENOL | |
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Record name | 2,5-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C | |
Record name | 2,5-DIMETHYLPHENOL | |
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Record name | 2,5-DIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |
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Record name | 2,5-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dimethylphenol?
A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and bonding of the molecule, including 1H and 13C NMR. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as smoke condensate or food products. [, , , ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule and its interactions with light. [, ]
Q3: How does this compound impact human prostate cancer cells?
A3: Research indicates that this compound can induce a rise in cytosolic free calcium ion (Ca2+) levels within PC3 human prostate cancer cells. This effect is concentration-dependent and involves both calcium influx from the extracellular environment and release from intracellular stores like the endoplasmic reticulum. The compound also exhibits cytotoxicity towards these cells, but this effect appears to be independent of calcium signaling. []
Q4: Does this compound interact with any specific enzymes?
A4: Yes, studies using human and rat liver microsomes show that this compound undergoes glucuronidation, a metabolic process facilitated by UDP-glucuronosyltransferase enzymes. The rate of glucuronidation is influenced by the position and size of substituents on the phenol ring. []
Q5: Has this compound been identified as a metabolite of any other compounds?
A5: Yes, this compound has been identified as a metabolite of p-xylene, a common aromatic hydrocarbon. Studies in rats have shown that administration of p-xylene metabolites, including this compound, can influence hepatic and pulmonary microsomal enzyme activities, mimicking some of the effects observed with p-xylene exposure. []
Q6: What are the common synthetic routes for producing this compound?
A6: Several methods have been reported for the synthesis of this compound:
- From p-xylene: This multi-step process involves nitration of p-xylene, followed by reduction and diazotization/hydrolysis to yield this compound. []
- From this compound crude product: This method utilizes vacuum distillation of the crude product followed by water melt crystallization to obtain high-purity this compound. []
- As a bio-based product: A novel strategy involves the catalytic pyrolysis of lignocellulose followed by selective hydroxylation to produce this compound. []
Q7: Can this compound be used as a monomer for polymerization?
A7: Yes, this compound can be polymerized via oxidative coupling polymerization. This reaction, often catalyzed by copper complexes, yields poly(2,5-dimethyl-1,4-phenylene ether). The regio-control of the polymerization, and therefore the properties of the resulting polymer, can be influenced by factors like catalyst structure and reaction conditions. [, , , ]
Q8: Does the structure of this compound impact its reactivity in polymerization reactions?
A8: Yes, the presence of the two methyl groups at the 2 and 5 positions of the phenol ring influences the regioselectivity of the oxidative coupling polymerization. Research has shown that the choice of catalyst and reaction conditions can be used to control the regiochemistry and produce polymers with specific properties. [, ]
Q9: Has this compound been detected in environmental samples?
A9: Yes, this compound has been identified in pyrolytic water generated during the thermal processing of automobile tires. Its presence alongside other organic compounds raises concerns about the potential environmental impact of tire pyrolysis. []
Q10: What analytical methods are commonly used for the determination of this compound?
A10: Several analytical techniques are available for the detection and quantification of this compound, including:
- Solid-Phase Microextraction (SPME) coupled with GC-MS: A sensitive and selective method for analyzing this compound in complex matrices like cigarette smoke condensate. []
- Gas Chromatography (GC): Used to separate and quantify this compound in mixtures, often in conjunction with a suitable detector like a flame ionization detector (FID) or mass spectrometer (MS). [, , ]
- High-Performance Liquid Chromatography (HPLC): Can be employed for the separation and quantification of this compound, particularly in biological samples. []
Q11: How is the environmental fate and degradation of this compound assessed?
A11: Research on the environmental fate and degradation of this compound is crucial for understanding its potential ecological impact. Studies have investigated:
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